2-((4-Fluorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-((4-Fluorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organometallic compound featuring a pinacol boronate ester core substituted with a 4-fluorophenyl ethynyl group. This compound is notable for its role in catalytic borylation reactions, particularly in the chemoselective C(sp)-H activation of terminal alkynes. Its structure combines the electron-withdrawing fluorine substituent with the rigid ethynyl linker, which enhances its reactivity in cross-coupling and functionalization reactions .
Key physicochemical properties include:
- Molecular formula: C₁₆H₁₇BFO₂
- Molecular weight: 278.12 g/mol
- Reactivity: Demonstrates high selectivity in MnI-catalyzed borylation of terminal alkynes, with kinetic isotope effect (KIE) studies showing a rate ratio (rateH/rateD) of 1.5 ± 0.2, indicating moderate kinetic control during C-H bond activation .
Applications span organic synthesis and medicinal chemistry, where it serves as a stable boron source for constructing complex aryl- and alkynylboronates .
Properties
CAS No. |
1005000-16-7 |
|---|---|
Molecular Formula |
C14H16BFO2 |
Molecular Weight |
246.09 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H16BFO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-8H,1-4H3 |
InChI Key |
RDPIDBJZXQDSEU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and materials science. Biology: It serves as a tool in biological studies, particularly in the labeling of biomolecules. Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and anti-inflammatory agents. Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by reacting with organohalides in the presence of a palladium catalyst. The molecular targets and pathways involved include the formation of biaryl compounds and other complex organic structures.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pinacol Boronate Esters
Reactivity and Catalytic Performance
Table 2: Reactivity in Borylation Reactions
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-((4-fluorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodological Answer : The compound can be synthesized via alkyne hydroboration using pinacol borane (HBpin) under Lewis acid catalysis. For example, terminal alkynes react with HBpin in the presence of catalytic Zn(OTf)₂ or FeCl₃ in dichloromethane at room temperature, yielding the corresponding dioxaborolane derivatives . Ethynyl-substituted aryl precursors (e.g., 4-fluorophenylacetylene) are coupled with HBpin under inert conditions. Purification typically involves column chromatography (Hex/EtOAC gradients).
Q. How is the compound characterized to confirm its structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are used to verify the ethynyl and fluorophenyl moieties. For example, the ¹⁹F NMR of related fluorophenyl-dioxaborolanes shows a singlet near -115 ppm, confirming para-substitution .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error.
- Purity Analysis : HPLC or GC-MS with >95% purity thresholds is standard.
Q. What are the typical applications of this compound in organic synthesis?
- Methodological Answer : The compound serves as a boron-containing building block in:
- Suzuki-Miyaura Cross-Coupling : The ethynyl group enhances electronic communication in biaryl systems. Reaction conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv.), DME/H₂O (3:1), 80°C, 12h .
- Sonogashira Coupling : The ethynyl group can couple with aryl halides using Pd/Cu catalysts, forming conjugated systems for optoelectronic materials.
Advanced Research Questions
Q. How does the ethynyl group influence the reactivity and stability of this dioxaborolane in cross-coupling reactions?
- Methodological Answer : The ethynyl group acts as an electron-withdrawing substituent , increasing the electrophilicity of the boron center, which accelerates transmetallation in Suzuki reactions. However, steric hindrance from the tetramethyl dioxaborolane ring may reduce coupling efficiency. Kinetic studies (e.g., monitoring reaction progress via ¹¹B NMR) and DFT calculations can quantify these effects. Optimize using bulky ligands (e.g., SPhos) to mitigate side reactions .
Q. What strategies mitigate competing protodeboronation in aqueous cross-coupling conditions?
- Methodological Answer : Protodeboronation is minimized by:
- pH Control : Maintain basic conditions (pH 9–10) using K₃PO₄ instead of K₂CO₃.
- Solvent Engineering : Use mixed solvents (e.g., THF/H₂O) to enhance boronate solubility.
- Catalyst Tuning : Employ Pd catalysts with strong σ-donor ligands (e.g., XPhos) to stabilize the boron-Pd intermediate.
- Low-Temperature Protocols : Reactions at 50°C reduce decomposition rates .
Q. How can chemoselectivity be achieved when using this compound in multi-functionalized systems?
- Methodological Answer :
- Orthogonal Protection : Pair the dioxaborolane with other protected groups (e.g., silyl ethers) that are stable under cross-coupling conditions.
- Sequential Coupling : Prioritize Suzuki-Miyaura coupling before deprotecting/reacting other functional groups (e.g., ethynyl or fluorophenyl moieties).
- Substrate Screening : Test chemoselectivity using model substrates with competing reactive sites (e.g., bromo vs. iodo aryl partners) .
Q. What mechanistic insights have been gained from studying its role in radical borylation reactions?
- Methodological Answer : In electrochemically driven borylation , the ethynyl group stabilizes radical intermediates via conjugation. Experimental evidence includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
